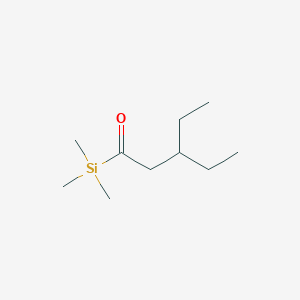
Silane, (3-ethyl-1-oxopentyl)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (3-ethyl-1-oxopentyl)trimethyl- is an organosilicon compound. Organosilicon compounds are widely used in various industrial and scientific applications due to their unique properties, such as thermal stability, chemical resistance, and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethyl-1-oxopentyl)trimethyl- typically involves the reaction of a silane precursor with an appropriate organic compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of Silane, (3-ethyl-1-oxopentyl)trimethyl- involves large-scale chemical processes that are designed to be efficient and cost-effective. These processes may include continuous flow reactors and advanced purification techniques to produce high-quality silane compounds.
化学反応の分析
Types of Reactions
Silane, (3-ethyl-1-oxopentyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds with different functional groups, which can be used in various applications.
科学的研究の応用
Silane, (3-ethyl-1-oxopentyl)trimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a component in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and adhesion properties.
作用機序
The mechanism of action of Silane, (3-ethyl-1-oxopentyl)trimethyl- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the physical and chemical properties of the materials in which it is used, enhancing their performance and functionality.
類似化合物との比較
Similar Compounds
Similar compounds to Silane, (3-ethyl-1-oxopentyl)trimethyl- include:
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: A related compound that is a liquid at room temperature and used as a reducing agent in various chemical reactions.
Phenylsilanes: Compounds like phenylsilane and diphenylsilane, which are used as reducing agents and in the synthesis of other organosilicon compounds.
Uniqueness
Silane, (3-ethyl-1-oxopentyl)trimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in a wide range of applications, from industrial processes to scientific research.
特性
CAS番号 |
833460-59-6 |
|---|---|
分子式 |
C10H22OSi |
分子量 |
186.37 g/mol |
IUPAC名 |
3-ethyl-1-trimethylsilylpentan-1-one |
InChI |
InChI=1S/C10H22OSi/c1-6-9(7-2)8-10(11)12(3,4)5/h9H,6-8H2,1-5H3 |
InChIキー |
LGWUGCKWFZEFFY-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC(=O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
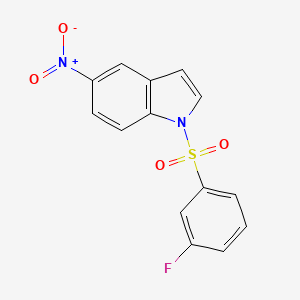
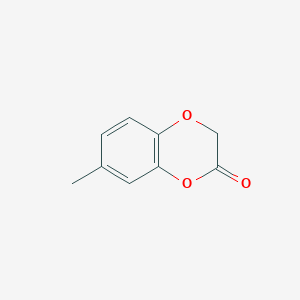

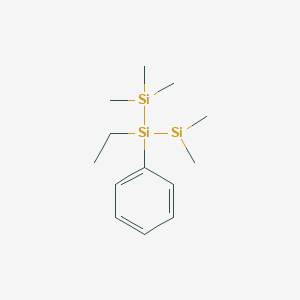
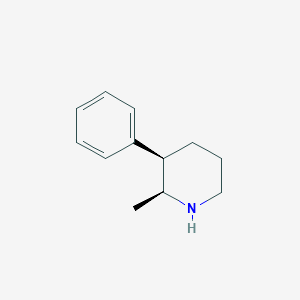
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)
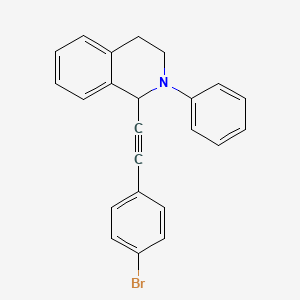
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
